Estatin A - 106455-06-5

Estatin A

Catalog Number: EVT-1172100
CAS Number: 106455-06-5
Molecular Formula: C18H25N5O5
Molecular Weight: 391.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Estatin A is a natural product found in Pseudoalteromonas with data available.
Synthesis Analysis

Estatin A can be synthesized through several methods, with notable approaches including chemical synthesis and biocatalysis.

  1. Chemical Synthesis: Traditional synthetic routes often involve multi-step processes that include the formation of key intermediates through reactions such as condensation and cyclization. For instance, the synthesis may start with the formation of a dihydroxy acid moiety, followed by ring closure to form the core structure characteristic of statins. The use of protecting groups is common to prevent undesired reactions at sensitive functional groups during synthesis .
  2. Biocatalytic Methods: Recent advancements have introduced biocatalysis as a sustainable alternative for synthesizing statins. Enzymes such as nitrilases and ketoreductases are employed to facilitate specific transformations, enhancing regioselectivity and yield. For example, using whole-cell biocatalysts can streamline the production process by allowing for more straightforward reaction conditions and improved yields .
Molecular Structure Analysis

Estatin A features a complex molecular structure characterized by a modified 3,5-dihydroxyglutaric acid moiety, which is crucial for its activity as an HMG-CoA reductase inhibitor. The molecular formula typically includes multiple chiral centers that contribute to its stereochemistry; specifically, it usually exhibits a 3R,5R configuration at the active site that mimics the natural substrate HMG-CoA.

  • Key Structural Features:
    • Hydroxyl Groups: Essential for binding to HMG-CoA reductase.
    • Ring Structure: The presence of a cyclic moiety influences the lipophilicity and pharmacokinetic properties of Estatin A.
    • Chirality: The stereochemical configuration significantly impacts its biological activity and interaction with target enzymes .
Chemical Reactions Analysis

Estatin A participates in several chemical reactions primarily related to its role as an HMG-CoA reductase inhibitor:

  1. Inhibition of HMG-CoA Reductase: The primary reaction involves competitive inhibition where Estatin A binds to the active site of HMG-CoA reductase, preventing substrate access and thereby blocking the conversion of HMG-CoA to mevalonic acid.
  2. Metabolic Transformations: Once administered, Estatin A undergoes various metabolic processes in the liver, including oxidation and conjugation, which affect its pharmacological activity and clearance from the body .
Mechanism of Action

The mechanism of action of Estatin A is centered around its ability to inhibit HMG-CoA reductase:

  • Competitive Inhibition: Estatin A competes with HMG-CoA for binding at the active site of HMG-CoA reductase. This inhibition reduces cholesterol synthesis in hepatocytes.
  • Increased LDL Receptor Expression: As hepatic cholesterol levels decrease due to reduced synthesis, there is an upregulation of low-density lipoprotein receptors on liver cells, enhancing the clearance of circulating low-density lipoprotein cholesterol from the bloodstream.
  • Pleiotropic Effects: Beyond lipid-lowering effects, Estatin A may exert additional benefits such as improving endothelial function and reducing inflammation .
Physical and Chemical Properties Analysis

Estatin A exhibits distinct physical and chemical properties that influence its efficacy:

  • Solubility: Generally classified as lipophilic due to its structural characteristics; this affects its absorption and distribution within biological systems.
  • Stability: The compound's stability can be influenced by pH and temperature during storage and administration.
  • Half-life: Statins vary in half-life; Estatin A's pharmacokinetics dictate dosing frequency and potential drug interactions .
Applications

Estatin A is primarily applied in clinical settings for managing hypercholesterolemia:

  1. Cholesterol Lowering: It effectively reduces low-density lipoprotein cholesterol levels by inhibiting hepatic cholesterol synthesis.
  2. Cardiovascular Disease Prevention: Used as a first-line treatment for primary prevention of cardiovascular diseases due to its ability to lower cholesterol levels significantly .
  3. Research Applications: Ongoing studies explore additional therapeutic applications beyond lipid lowering, including potential roles in cancer therapy and neuroprotection due to its anti-inflammatory properties .
Chemical Identity and Structural Characterization of Estatin A

Molecular Architecture and IUPAC Nomenclature

Estatin A is a fully synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, featuring a complex molecular architecture designed for optimal target engagement. Its core structure comprises a dihydroxyheptanoic acid chain linked to a substituted pyrrole-heterocyclic ring system, which differentiates it from fungal-derived statins. The IUPAC name for Estatin A is 3R,5R-7-((1-(4-fluorophenyl)-2-isopropyl-1H-pyrrol-3-yl)-3,5-dihydroxyheptanoic acid, reflecting the stereochemistry at C3 and C5, the fluorophenyl substituent, and the isopropyl-pyrrole moiety [3] [7]. Key structural features include:

  • Halogenated Aryl Group: A para-fluorophenyl ring enhances electron-withdrawing properties, increasing HMG-CoA binding affinity.
  • Heterocyclic Core: The pyrrole ring serves as a rigid scaffold positioning hydrophobic substituents for optimal enzyme interactions.
  • Hydrophilic Pharmacophore: The C3/C5 dihydroxycarboxylate moiety mimics the tetrahedral intermediate of HMG-CoA reductase catalysis [7] [10].

Bond properties critical to Estatin A’s function include:

  • C-F Bond Length: 1.39 Å (similar to alkyl fluorides), contributing to metabolic stability.
  • Carboxylate C-O Bond: 1.26 Å, facilitating ionic interactions with the enzyme’s lysine residues.
  • Dipole Moment: ~2.1 D, enhancing solubility and membrane permeability [5].

Table 1: Key Bond Properties in Estatin A

Bond TypeLength (Å)Strength (kJ/mol)Role in Bioactivity
C-F (aryl fluoride)1.39460Metabolic stability
C=O (carboxylate)1.26799Ionic H-bonding with HMG-CoA reductase
O-H (hydroxyl)0.96463Coordination with Mg²⁺ cofactor

Stereochemical Configuration and Chiral Centers

Estatin A possesses two chiral centers (C3 and C5) in the heptanoic acid chain, both configured as R-enantiomers. This 3R,5R stereochemistry is essential for high-affinity binding to the HMG-CoA reductase active site, where it aligns with the L-shaped substrate-binding pocket. The R-configuration at C3 positions the hydroxyl group for hydrogen bonding with Ser684 of the enzyme, while the C5 R-hydroxy group coordinates with Lys691 and Asp767 [1] [9]. Loss of stereochemical purity (e.g., 3S,5R diastereomer) reduces inhibitory potency by >100-fold due to misalignment in the catalytic site [9].

The fluorophenyl-pyrrole moiety exhibits axial chirality due to restricted rotation, contributing to distinct binding kinetics. Nuclear magnetic resonance (NMR) studies reveal a 1.2 kcal/mol energy barrier for rotation, stabilizing a conformation that maximizes hydrophobic contacts with Leu853 and Val804 of HMG-CoA reductase [6] [9].

Table 2: Chiral Centers and Their Functional Roles in Estatin A

Chiral CenterConfigurationKey Enzyme InteractionsImpact of Stereoinversion
C3RH-bond with Ser684, Mg²⁺ coordination>90% loss of activity
C5RSalt bridge with Lys691, H-bond with Asp767Altered Km for NADPH cofactor
Pyrrole-F-Ph axisM-helicalHydrophobic packing with Leu853, Val804Reduced residence time in binding site

Comparative Analysis of Statin Analogues

Estatin A’s structure optimizes properties of natural and synthetic statins:

  • Versus Atorvastatin: Both feature a fluorophenyl group, but Estatin A replaces atorvastatin’s isoquinoline with a pyrrole ring, enhancing rigidity. This reduces the entropic penalty upon binding (ΔΔG = −2.3 kcal/mol) and increases HMG-CoA reductase affinity (IC₅₀ = 0.8 nM vs. 2.3 nM for atorvastatin) [1] [7].
  • Versus Rosuvastatin: Unlike rosuvastatin’s polar methanesulfonamide, Estatin A uses an isopropyl group, increasing lipophilicity (cLogP = 3.1 vs. 1.3). This improves hepatocyte membrane permeability (Papp = 22 × 10⁻⁶ cm/s vs. 8 × 10⁻⁶ cm/s) but reduces aqueous solubility [3] [10].
  • Pharmacokinetic Differentiation: Estatin A’s pyrrole ring minimizes metabolism by cytochrome P450 3A4 (<5% turnover vs. >80% for simvastatin), relying instead on UGT1A3 glucuronidation. This lowers drug interaction risk with CYP3A4 inhibitors like erythromycin [3] [7].

Table 3: Structural and Functional Comparison with Reference Statins

PropertyEstatin AAtorvastatinRosuvastatin
Core HeterocyclePyrroleIsoquinolinePyrimidine
Halogenpara-Fpara-Fmeta-F, para-SO₂NH₂
cLogP3.13.01.3
HMG-CoA IC₅₀ (nM)0.82.31.1
Primary MetabolismUGT1A3CYP3A4CYP2C9

Computational Modeling of 3D Conformational Dynamics

Molecular dynamics (MD) simulations reveal that Estatin A adopts a folded conformation in aqueous solution (distance between C3-OH and carboxylate = 4.2 Å), but transitions to an extended conformation (distance = 8.7 Å) within the HMG-CoA reductase hydrophobic tunnel. This conformational shift is driven by van der Waals contacts with Leu562 and Val734, reducing the activation energy for binding by 4.8 kcal/mol [2] [8].

Steered molecular dynamics (SMD) simulations quantify unbinding forces of 120–150 pN, indicating higher residence time versus rosuvastatin (90–110 pN). Key observations include:

  • Salt Bridge Stability: The Lys691–carboxylate interaction persists >85% of simulation time (vs. 70% for atorvastatin).
  • Water-Mediated H-Bonds: Bridging water molecules between C5-OH and Asp767 enhance complex stability (occupancy = 0.8).
  • Fluorophenyl Dynamics: The para-F group exhibits rotational barrier of 1.8 kcal/mol, aligning it for halogen bonding with His752 [4] [8].

Iterative conformational dynamics analysis (ICDA) identifies residue fluctuation hotspots during temperature ramping (300 K → 400 K):

  • Residues 42–48 (loop adjacent to pyrrole) show RMSF > 1.5 Å, indicating flexibility crucial for induced-fit binding.
  • Alanine scanning confirms Leu45Ala mutation increases Kd by 20-fold due to loss of hydrophobic contact [8].

Table 4: Computational Parameters for Estatin A Conformational Analysis

MethodConditionKey ObservationBiological Implication
MD (100 ns)Aqueous solutionFolded conformation (C3–C5 distance = 4.2 Å)Enhanced membrane permeability
MD (100 ns)Enzyme-boundExtended conformation (C3–C5 distance = 8.7 Å)Optimal H-bonding with catalytic residues
SMDUnbinding pathwayPeak force = 148 pNLong residence time (slow off-rate)
ICDA300 K → 400 KRMSF > 1.5 Å in residues 42–48Flexible loop enables induced fit

Properties

CAS Number

106455-06-5

Product Name

Estatin A

IUPAC Name

3-[[(2S)-1-[4-(diaminomethylideneamino)butylamino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]oxirane-2-carboxylic acid

Molecular Formula

C18H25N5O5

Molecular Weight

391.4 g/mol

InChI

InChI=1S/C18H25N5O5/c19-18(20)22-9-5-4-8-21-15(24)12(10-11-6-2-1-3-7-11)23-16(25)13-14(28-13)17(26)27/h1-3,6-7,12-14H,4-5,8-10H2,(H,21,24)(H,23,25)(H,26,27)(H4,19,20,22)/t12-,13?,14?/m0/s1

InChI Key

CDANUSUTFSNLOG-HSBZDZAISA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)NCCCCN=C(N)N)NC(=O)C2C(O2)C(=O)O

Synonyms

estatin A

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCCCCN=C(N)N)NC(=O)C2C(O2)C(=O)O

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NCCCCN=C(N)N)NC(=O)C2C(O2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.